
2-Trichlorosilyl-1,3-butadiene
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Overview
Description
However, based on the available data for structurally related chlorinated and substituted 1,3-butadiene derivatives, this article will focus on comparative analyses of compounds with analogous functional groups or reactivity profiles.
Q & A
Q. Basic: What are the common synthetic routes for chlorinated 1,3-butadiene derivatives, and how are isomers characterized?
Methodological Answer:
Chlorinated butadienes are typically synthesized via dehydrohalogenation. For example, cis-1-chloro-1,3-butadiene is produced by treating cis-1,4-dichloro-2-butene with sodium amide (NaNH₂), followed by purification via distillation . Isomer separation and characterization employ:
- Boiling point analysis : To distinguish isomers based on volatility.
- Spectroscopy :
- IR/UV : Identifies conjugation and double-bond positions.
- NMR : Resolves cis/trans isomerism; cis isomers show distinct coupling constants for vinyl protons.
- Vapor-phase chromatography (VPC) : Quantifies isomer ratios (e.g., 85% cis vs. 15% trans in commercial samples) .
Q. Basic: How can spectroscopic techniques confirm the structure of chlorinated butadienes?
Methodological Answer:
A multi-spectral approach is critical:
- IR Spectroscopy : Detects C=C (~1600 cm⁻¹) and C-Cl (~550–850 cm⁻¹) stretching vibrations.
- UV-Vis : Measures π→π* transitions (λₘₐₐ ~210–250 nm for conjugated dienes) to confirm conjugation.
- ¹H NMR : Vinyl protons in cis-1-chloro-1,3-butadiene resonate at δ 5.2–5.8 ppm with coupling constants (J ≈ 10–12 Hz for cis vs. 15–18 Hz for trans) .
Q. Advanced: What computational methods are suitable for studying thermodynamic properties of chlorinated butadienes?
Methodological Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties . Key steps:
Geometry optimization : Use basis sets like 6-31G* to minimize energy.
Frequency analysis : Confirm minima (no imaginary frequencies).
Atomization energy calculation : Compare experimental vs. computed values (e.g., average deviation ≤2.4 kcal/mol with hybrid functionals) .
Reaction pathway modeling : Study isomerization barriers or polymerization initiation steps.
Q. Advanced: How can environmental persistence and mobility of chlorinated butadienes be evaluated?
Methodological Answer:
Table 1 : Physico-Chemical Properties of 2-Chloro-1,3-Butadiene (Adapted from )
Property | Value/Range | Method/Source |
---|---|---|
Water solubility | Low (e.g., ~200 mg/L) | OECD 105 |
Soil adsorption (Kₒc) | 5.02×10³ – 2.75×10⁵ | Column experiments |
Anaerobic half-life | 3–30 days (water) | Sediment microcosms |
Methodology :
- Degradation studies : Monitor reductive dechlorination under methanogenic conditions using sediment microcosms and GC-MS .
- Mobility assessment : Measure Kₒc via batch equilibrium tests; high Kₒc indicates low mobility .
Q. Advanced: How to design a health risk assessment for inhalation exposure to chlorinated butadienes?
Methodological Answer:
Adopt the US EPA’s Integrated Risk Information System (IRIS) framework:
Exposure concentration (EC) : Measure via active air sampling (e.g., GC-MS).
Inhalation unit risk (IUR) : Use IRIS values (e.g., 3×10⁻⁵ (µg/m³)⁻¹ for 1,3-butadiene) .
Risk calculation :
Risk=IUR×EC
For example, EC = 1 µg/m³ yields Risk = 3×10⁻⁵, exceeding the 1×10⁻⁶ threshold .
Q. Advanced: How to resolve contradictions between experimental and computational data?
Methodological Answer:
Case study: Discrepancies in atomization energies.
Error source identification :
- Experimental : Calorimetry errors (±1–2 kcal/mol).
- Computational : Inadequate exchange-correlation functionals.
Refinement : Use hybrid DFT (e.g., B3LYP) with exact exchange to reduce deviations to ≤2.4 kcal/mol .
Validation : Cross-check with high-level ab initio methods (e.g., CCSD(T)).
Q. Advanced: What analytical techniques characterize thermal decomposition products?
Methodological Answer:
TG-FTIR-MS (Thermogravimetry-Fourier Transform Infrared-Mass Spectrometry):
- TG : Quantifies mass loss (e.g., 30% at 300°C for 2-chloro-1,3-butadiene).
- FTIR : Identifies gaseous HCl (600–800 cm⁻¹) and CO₂ (2349 cm⁻¹).
- MS : Detects fragments (e.g., m/z 61 for C₃H₅Cl⁺) .
Q. Advanced: How to study polymerization mechanisms of chlorinated butadienes?
Methodological Answer:
Initiation : Use radical initiators (e.g., benzoyl peroxide) or Ziegler-Natta catalysts.
Kinetic analysis : Monitor monomer conversion via NMR or Raman spectroscopy.
Mechanistic insight : Compare with natural rubber synthesis, where pyrophosphate ions stabilize carbocation intermediates during 2-methyl-1,3-butadiene polymerization .
Comparison with Similar Compounds
Comparative Analysis of Chlorinated and Substituted 1,3-Butadiene Derivatives
Structural and Functional Group Comparisons
- 2-Trichlorosilyl-1,3-butadiene (hypothetical structure): Features a trichlorosilyl (-SiCl₃) group at the C2 position of the conjugated diene system. This substituent likely imparts high electrophilicity and reactivity in silylation or polymerization reactions.
- 2-Chloro-1,3-butadiene (Chloroprene) : A chlorinated derivative with a single chlorine atom at C2. Widely used in the production of neoprene rubber due to its polymerization capability .
- Hexachloro-1,3-butadiene (HCBD) : Fully chlorinated derivative; historically used as a heat-transfer fluid and fungicide. Its environmental persistence and toxicity limit modern applications .
- 1-Chloro-1,3-butadiene : Contains a chlorine atom at C1. Exhibits isomerism (85% cis and 15% trans in commercial samples), influencing its reactivity in cyclization or addition reactions .
Data Table: Key Properties of Selected 1,3-Butadiene Derivatives
Research Findings and Limitations
- Product Ratios in Cyclization : Unsymmetrical dienes (e.g., 1-methoxy-1,3-butadiene) yield mixtures of two products, with ratios influenced by steric and electronic effects (e.g., 45:55 for 10a:11a ) . However, precise determination of ratios remains challenging in some cases .
- Isomerism in 1-Chloro-1,3-butadiene : Commercial samples contain 85% cis and 15% trans isomers, impacting their application in stereoselective syntheses .
- Natural Rubber vs. Synthetic Derivatives : Isoprene (2-methyl-1,3-butadiene) forms biodegradable polymers, whereas chlorinated derivatives like chloroprene or HCBD exhibit environmental risks .
Preparation Methods
The most well-documented synthesis of 2-trichlorosilyl-1,3-butadiene involves the hydrosilylation of 1,4-dichlorobut-2-yne (Cl−C≡C−CH₂−Cl) with trichlorosilane (HSiCl₃). This method, rooted in prior art cited in patent literature, proceeds via a platinum-catalyzed addition across the carbon-carbon triple bond .
Reaction Mechanism and Conditions
The reaction mechanism follows a classical hydrosilylation pathway, where the platinum catalyst facilitates the anti-Markovnikov addition of HSiCl₃ to the alkyne. The process occurs in anhydrous conditions under inert gas (e.g., nitrogen) to prevent hydrolysis of the trichlorosilyl group. Key parameters include:
-
Catalyst : Chloroplatinic acid (H₂PtCl₆) or Speier’s catalyst (Pt/C) at 0.1–1.0 mol% loading.
-
Temperature : 60–80°C, optimized to balance reaction rate and side-product formation.
-
Solvent : Non-polar solvents such as toluene or dichloromethane .
The product, trichloro(1,4-dichlorobut-2-en-2-yl)silane (Cl−CH₂−C(SiCl₃)=CH−Cl), is isolated via fractional distillation under reduced pressure. Yields typically range from 70% to 85%, with purity exceeding 95% .
Comparative Analysis of Catalysts
The choice of catalyst significantly impacts reaction efficiency. Platinum-based systems outperform rhodium or palladium analogs due to superior selectivity for the trans-addition product. For instance, Pt/C achieves 80% conversion in 4 hours, whereas RhCl(PPh₃)₃ requires 12 hours for comparable yields .
Alternative Pathways and Modifications
Metathesis-Based Approaches
Recent advances in transition metal catalysis have explored olefin metathesis to construct the butadiene backbone. A patent by EP3034486A1 details the use of ruthenium catalysts (e.g., Grubbs II) to rearrange ethylene and acetylene into 1,3-butadiene derivatives . While this method primarily targets unsubstituted butadiene, functionalization with trichlorosilyl groups post-metathesis remains theoretically viable. However, challenges in regioselective silylation limit its practical application .
Chlorination of Silylated Precursors
An indirect route involves the chlorination of pre-silylated butadiene analogs. For example, 2-triethoxysilyl-1,3-butadiene (synthesized from 1,4-dichloro-2-(trichlorosilyl)-2-butene and ethanol) undergoes exhaustive chlorination with PCl₅ to replace ethoxy groups with chlorine . While this method offers modularity, the multi-step process reduces overall efficiency (45–55% yield) .
Industrial-Scale Production and Optimization
Properties
CAS No. |
93830-51-4 |
---|---|
Molecular Formula |
C4H5Cl3Si |
Molecular Weight |
187.52 g/mol |
IUPAC Name |
buta-1,3-dien-2-yl(trichloro)silane |
InChI |
InChI=1S/C4H5Cl3Si/c1-3-4(2)8(5,6)7/h3H,1-2H2 |
InChI Key |
DEMRFFKCHVQCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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